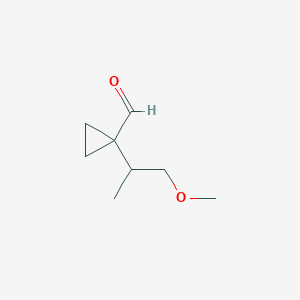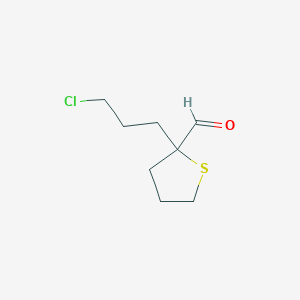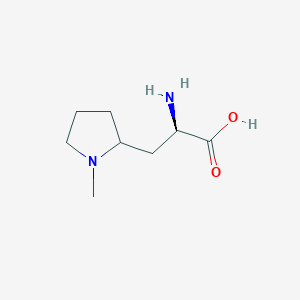![molecular formula C7H6ClNS B13271392 Thieno[3,2-c]pyridine hydrochloride CAS No. 28783-42-8](/img/structure/B13271392.png)
Thieno[3,2-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-c]pyridine hydrochloride is a bicyclic heteroaromatic compound that combines a thiophene ring fused with a pyridine ring. This compound is known for its unique structural features, which make it a valuable scaffold in medicinal chemistry. The presence of heteroatoms in the aromatic ring enhances its ability to form secondary interactions with biological targets, making it a potential candidate for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-cyanothioacetamide with α-haloketones or 2-chloro-N-arylacetamide derivatives under basic conditions . Another approach includes the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction with N-aryl-2-bromoacetamides .
Industrial Production Methods
Industrial production of thieno[3,2-c]pyridine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Thieno[3,2-c]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of semiconducting materials for electronic applications.
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein binding to glycosaminoglycans, which plays a role in reducing inflammation and autoimmune responses . The compound’s ability to form hydrogen bonds and interact with the hinge region of kinases also contributes to its inhibitory effects on kinase activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: Another thienopyridine derivative with similar structural features but different biological activities.
Thieno[2,3-b]pyridine: Known for its pharmacological and biological utility, including anticancer and anti-inflammatory activities.
Thieno[3,2-b]thiophene: Used in the synthesis of π-conjugated polymers for electronic applications.
Uniqueness
Thieno[3,2-c]pyridine hydrochloride is unique due to its specific structural arrangement, which allows for distinct interactions with biological targets. Its ability to inhibit protein binding to glycosaminoglycans and its potential as a kinase inhibitor set it apart from other similar compounds .
Properties
CAS No. |
28783-42-8 |
|---|---|
Molecular Formula |
C7H6ClNS |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
thieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H5NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H |
InChI Key |
XXRTUTXQDPQYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13271333.png)

![3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid](/img/structure/B13271357.png)



![(3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13271370.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13271379.png)
![4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B13271386.png)
